An In-depth Technical Guide to the Chemical Properties of (2-Isopropyl-furan-3-yl)-methanol
An In-depth Technical Guide to the Chemical Properties of (2-Isopropyl-furan-3-yl)-methanol
Abstract: This technical guide provides a comprehensive exploration of the chemical properties, synthesis, and potential applications of (2-Isopropyl-furan-3-yl)-methanol. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a foundational understanding by leveraging extensive data on the parent scaffold, 3-furanmethanol. The guide further elucidates the anticipated impact of the 2-isopropyl substituent on the molecule's physicochemical properties, reactivity, and spectroscopic signature. Detailed experimental protocols for the synthesis of 3-furanmethanol and a proposed synthetic route for the title compound are presented, alongside a thorough analysis of its expected spectroscopic characteristics. This document is intended to be an essential resource for researchers, scientists, and professionals in drug development, offering critical insights into the furan scaffold as a versatile pharmacophore.[1][2]
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and steric properties, coupled with its synthetic accessibility, have made it a cornerstone in the development of a wide array of biologically active compounds.[2][3] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The furan nucleus can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, offering distinct advantages in modulating a compound's polarity and hydrogen-bonding capacity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][2] This guide focuses on (2-Isopropyl-furan-3-yl)-methanol, a derivative of the versatile building block 3-furanmethanol.
Chemical Identity and Physicochemical Properties
Chemical Structure:
-
3-Furanmethanol: A furan ring with a hydroxymethyl group at the 3-position.
-
(2-Isopropyl-furan-3-yl)-methanol: A 3-furanmethanol core with an isopropyl group at the 2-position.
The introduction of the isopropyl group is expected to significantly influence the molecule's properties. The nonpolar nature of the alkyl group will increase its lipophilicity, likely leading to a higher logP value. This modification will also increase the molecular weight, which is anticipated to result in a higher boiling point and a potential change in density. Furthermore, the solubility profile is expected to shift, with decreased solubility in polar solvents and increased solubility in nonpolar organic solvents.
Table 1: Comparison of Physicochemical Properties
| Property | 3-Furanmethanol | (2-Isopropyl-furan-3-yl)-methanol (Predicted) | Reference(s) |
| CAS Number | 4412-91-3 | Not available | [6][7] |
| Molecular Formula | C₅H₆O₂ | C₈H₁₂O₂ | [6][8] |
| Molecular Weight | 98.10 g/mol | 140.18 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [6][7][9] |
| Boiling Point | 79-80 °C at 17 mmHg | Higher than 3-furanmethanol | [6][9] |
| Density | 1.139 g/mL at 25 °C | Expected to be slightly lower than 3-furanmethanol | [6][9] |
| Refractive Index | n20/D 1.484 | Expected to be similar to 3-furanmethanol | [6][10] |
| Solubility | Slightly soluble in chloroform and methanol | Increased solubility in nonpolar solvents | [6][9] |
| logP | 0.300 | > 0.300 | [6] |
Synthesis and Purification
The synthesis of substituted furanmethanols is a key step in the exploration of their therapeutic potential. While a specific protocol for (2-Isopropyl-furan-3-yl)-methanol is not published, a plausible synthetic strategy can be devised based on established furan chemistry.
Established Synthesis of 3-Furanmethanol
3-Furanmethanol is commonly synthesized via the reduction of 3-furaldehyde or its corresponding esters.[11][12] A widely used method involves the use of sodium borohydride as a reducing agent.[7]
Experimental Protocol: Synthesis of 3-Furanmethanol from 3-Furaldehyde [7]
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Reaction Setup: In a suitable reaction vessel, dissolve 3-furaldehyde in an appropriate solvent, such as methanol or ethanol.
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Addition of Reducing Agent: To the stirred solution, carefully add sodium borohydride in portions at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to neutral with a dilute acid solution (e.g., 2 M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Proposed Synthesis of (2-Isopropyl-furan-3-yl)-methanol
A potential synthetic route to the title compound could involve the initial alkylation of a suitable furan precursor followed by the introduction and reduction of a functional group at the 3-position.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for (2-Isopropyl-furan-3-yl)-methanol.
Hypothetical Experimental Protocol:
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Friedel-Crafts Acylation: 3-Furoic acid would be subjected to a Friedel-Crafts acylation with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the isobutyryl group at the 2-position.
-
Reduction of the Ketone: The resulting 2-isobutyryl-3-furoic acid would then undergo a Wolff-Kishner or Clemmensen reduction to convert the ketone to an isopropyl group.
-
Reduction of the Carboxylic Acid: The final step would involve the reduction of the carboxylic acid group of 2-isopropyl-3-furoic acid to a hydroxymethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6]
Purification: The final product would likely be purified using column chromatography on silica gel, followed by characterization to confirm its structure and purity.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. Based on the known spectra of related furan derivatives, we can predict the key spectroscopic features of (2-Isopropyl-furan-3-yl)-methanol.[13][14][15]
Table 2: Predicted Spectroscopic Data for (2-Isopropyl-furan-3-yl)-methanol
| Technique | Predicted Data |
| ¹H NMR | - Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), with small coupling constants characteristic of furan ring protons. - Hydroxymethyl Protons: A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5 ppm. - Isopropyl Protons: A septet for the CH group around δ 3.0 ppm and a doublet for the two CH₃ groups around δ 1.2 ppm. - Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | - Furan Carbons: Four signals in the aromatic region (δ 100-160 ppm). The carbon bearing the isopropyl group and the carbon bearing the hydroxymethyl group will be deshielded. - Hydroxymethyl Carbon: A signal around δ 55-65 ppm. - Isopropyl Carbons: A signal for the CH group around δ 25-35 ppm and a signal for the CH₃ groups around δ 20-25 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad band around 3300-3500 cm⁻¹. - C-H Stretch (aromatic): Peaks above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹. - C=C Stretch (furan ring): Peaks around 1500-1600 cm⁻¹. - C-O Stretch: A strong band around 1000-1100 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 140.18). - Fragmentation Pattern: Characteristic fragments resulting from the loss of a hydroxyl group, a methyl group from the isopropyl moiety, or cleavage of the furan ring. |
Reactivity and Potential Applications
The reactivity of (2-Isopropyl-furan-3-yl)-methanol is dictated by the furan ring and the hydroxymethyl group. The electron-donating nature of the isopropyl group is expected to increase the electron density of the furan ring, making it more susceptible to electrophilic attack. However, the steric bulk of the isopropyl group may hinder reactions at the adjacent positions.[16][17]
Key Reactivity Pathways:
Caption: Key reactivity pathways for (2-Isopropyl-furan-3-yl)-methanol.
The diverse biological activities of furan derivatives make them attractive candidates for drug discovery.[1][2][4] The introduction of an isopropyl group can enhance lipophilicity, which may improve membrane permeability and bioavailability. This makes (2-Isopropyl-furan-3-yl)-methanol and its derivatives interesting targets for screening in various therapeutic areas, including:
-
Antimicrobial Agents: Furan-containing compounds have shown activity against a range of bacteria and fungi.[2][5]
-
Anti-inflammatory Drugs: The furan scaffold is present in molecules that inhibit inflammatory pathways.[2][5]
-
Anticancer Therapeutics: Furan derivatives have been investigated for their ability to target cancer cells through various mechanisms.[1][2]
Safety and Handling
Furan and its derivatives should be handled with care due to their potential flammability and toxicity.[18][19][20] While specific safety data for (2-Isopropyl-furan-3-yl)-methanol is unavailable, general precautions for handling furan-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Furan derivatives can be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) may be necessary.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Furan waste should be treated as hazardous.[21]
Conclusion
(2-Isopropyl-furan-3-yl)-methanol represents a promising, yet underexplored, derivative of the medicinally significant furan scaffold. By leveraging the extensive knowledge of 3-furanmethanol, this guide provides a robust framework for understanding its chemical properties, devising synthetic strategies, and predicting its spectroscopic and reactive characteristics. The insights presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to further investigate the potential of this and other substituted furan derivatives as novel therapeutic agents.
References
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